REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][C:9](C)([C:13](O)=O)[C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1.C(=O)=O>>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][CH:9]([CH3:13])[C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1
|
Name
|
2-[(6-chloropyridin-3-yl)methyl]-2-methylmalonic acid
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)CC(C(=O)O)(C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
185 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling there
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=N1)CC(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |